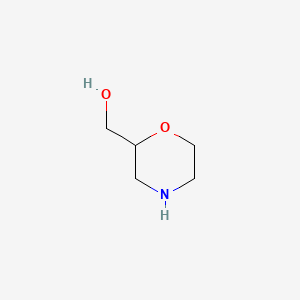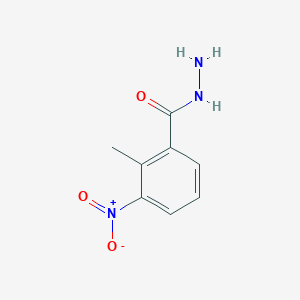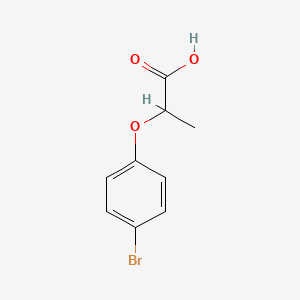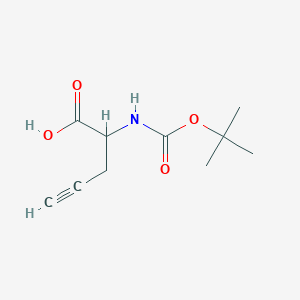![molecular formula C14H7ClF6O3S B1336014 4-[3,5-bis(trifluoromethyl)phenoxy]benzenesulfonyl Chloride CAS No. 885950-90-3](/img/structure/B1336014.png)
4-[3,5-bis(trifluoromethyl)phenoxy]benzenesulfonyl Chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related sulfonyl chlorides is described in several papers. For instance, the synthesis of functional aromatic multisulfonyl chlorides is detailed, involving oxidative chlorination of S-(aryl)-N,N'-diethylthiocarbamate, alkyl- or benzyl thiophenyl groups as masked nonreactive precursors to sulfonyl chlorides . Another paper discusses the synthesis of 3,5-bis(trifluoromethyl)benzoyl chloride through bromination, carboxylation, and chlorination of 1,3-bis(trifluoromethyl)benzene . These methods could potentially be adapted for the synthesis of "4-[3,5-bis(trifluoromethyl)phenoxy]benzenesulfonyl Chloride" by incorporating the appropriate phenoxy and benzenesulfonyl moieties.
Molecular Structure Analysis
While the molecular structure of "4-[3,5-bis(trifluoromethyl)phenoxy]benzenesulfonyl Chloride" is not directly analyzed in the provided papers, the presence of trifluoromethyl groups and a sulfonyl chloride moiety suggests that it would have a highly electron-withdrawing character. This could influence its reactivity and the stability of intermediates formed during its synthesis .
Chemical Reactions Analysis
The papers do not directly address the chemical reactions of "4-[3,5-bis(trifluoromethyl)phenoxy]benzenesulfonyl Chloride," but they do provide examples of reactions involving similar sulfonyl chlorides. For instance, benzenesulfenyl chloride reacts with nucleophiles to give various products , and sulfonyl chlorides are used in the synthesis of diketosulfones . These reactions suggest that the compound could also participate in nucleophilic substitution reactions due to the presence of the sulfonyl chloride group.
Physical and Chemical Properties Analysis
The physical and chemical properties of "4-[3,5-bis(trifluoromethyl)phenoxy]benzenesulfonyl Chloride" can be inferred from related compounds. The trifluoromethyl groups are likely to impart significant hydrophobicity and could affect the boiling and melting points of the compound . The sulfonyl chloride group is typically reactive, especially towards nucleophiles, and this reactivity would be an important aspect of the compound's chemical properties .
Applications De Recherche Scientifique
Novel Sulfonated Nanofiltration Membranes
A study synthesized novel sulfonated aromatic diamine monomers for the creation of thin-film composite nanofiltration membranes, demonstrating improved water flux and dye treatment capabilities. These membranes, enhanced by sulfonated aromatic diamine monomers, showed an increase in water permeability without sacrificing dye rejection, highlighting the role of sulfonic acid groups in the separation process (Liu et al., 2012).
Functional Aromatic Multisulfonyl Chlorides
Research on the synthesis of functional aromatic bis(sulfonyl chlorides) revealed the potential for these compounds in creating complex organic molecules. The study detailed the preparation of multisulfonyl chlorides with different substituents, which serve as critical building blocks in developing dendritic and other complex structures, indicating a wide range of applications in organic synthesis (Percec et al., 2001).
Synthesis of Ferrocene Containing Diamines for Epoxy Resins
Another application involves the synthesis of ferrocene-containing diamines, which, when used in epoxy resins, enhance the material's properties. The study found that these diamines could significantly improve the curing speed and the visualization of defects under X-ray imaging, suggesting their utility in creating advanced materials with superior performance characteristics (Wright et al., 2001).
Photophysical and Photochemical Properties in Phthalocyanines
Research into the photophysical and photochemical properties of zinc(II) and chloroindium(III) phthalocyanines substituted with 3,5-bis(trifluoromethyl)phenoxy groups has shown promising results for their application as photosensitizers in photocatalytic processes, such as photodynamic therapy for cancer. The study highlights the superior photosensitizing potential of these compounds, especially the indium complex, due to its efficient singlet oxygen formation and fluorescence quantum yields (Ahmetali et al., 2019).
Magnesium Complexes in Polymerization
Magnesium complexes incorporating sulfonate phenoxide ligands have been identified as efficient catalysts for the ring-opening polymerization of ε-caprolactone and trimethylene carbonate. The study demonstrates that these complexes can control the polymerization process effectively, producing polymers with desired molecular weights and narrow polydispersity indices. The electron-withdrawing trifluoromethyl group in the ligands enhances the Lewis acidity of the magnesium metal, contributing to the increased catalytic activity (Chen et al., 2010).
Safety And Hazards
Propriétés
IUPAC Name |
4-[3,5-bis(trifluoromethyl)phenoxy]benzenesulfonyl chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7ClF6O3S/c15-25(22,23)12-3-1-10(2-4-12)24-11-6-8(13(16,17)18)5-9(7-11)14(19,20)21/h1-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGXSCQVFAODCAU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)S(=O)(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7ClF6O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10408997 |
Source


|
| Record name | 4-[3,5-bis(trifluoromethyl)phenoxy]benzenesulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10408997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3,5-bis(trifluoromethyl)phenoxy]benzenesulfonyl Chloride | |
CAS RN |
885950-90-3 |
Source


|
| Record name | 4-[3,5-bis(trifluoromethyl)phenoxy]benzenesulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10408997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-fluorobenzoyl)amino]propanoic Acid](/img/structure/B1335934.png)
![2-[4-(Trifluoromethyl)phenyl]propanedial](/img/structure/B1335940.png)
![[4-(3-Thiophen-2-ylprop-2-enoyl)phenyl] methanesulfonate](/img/structure/B1335945.png)
![5-Bromo-2-[(3-methylbenzyl)oxy]benzaldehyde](/img/structure/B1335947.png)





![5,6-Dibromo-1H-benzo[d]imidazole](/img/structure/B1335967.png)
![2-[(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]propanoic acid](/img/structure/B1335969.png)
![2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidine](/img/structure/B1335972.png)

